

A Technical Guide to 3-Bromo-5-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-methylpyridine

Cat. No.: B130446

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-methylpyridine, also known as 3-bromo-5-picoline, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring a pyridine ring functionalized with both a bromine atom and a methyl group, offers significant versatility for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, key chemical reactions, and significant applications, particularly within the pharmaceutical and agrochemical industries. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in chemical research and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, widely distributed in natural products like alkaloids and forming the core of numerous synthetic compounds.^[1] Among these, **3-Bromo-5-methylpyridine** (CAS No. 3430-16-8) has emerged as a critical intermediate.^[2] The strategic placement of the bromine atom at the 3-position and the methyl group at the 5-position imparts a unique reactivity profile, making it a valuable precursor for a range of transformations.

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.^[2] This

capability is instrumental in the construction of biaryl and hetero-biaryl motifs, which are prevalent in many biologically active molecules.^{[3][4]} Consequently, **3-Bromo-5-methylpyridine** is frequently employed in the synthesis of pharmaceuticals, such as kinase inhibitors and receptor ligands, as well as agrochemicals like pesticides and herbicides.^{[2][5]} This guide aims to provide a deep technical understanding of this compound to facilitate its effective utilization in research and manufacturing.

Physicochemical Properties and Identification

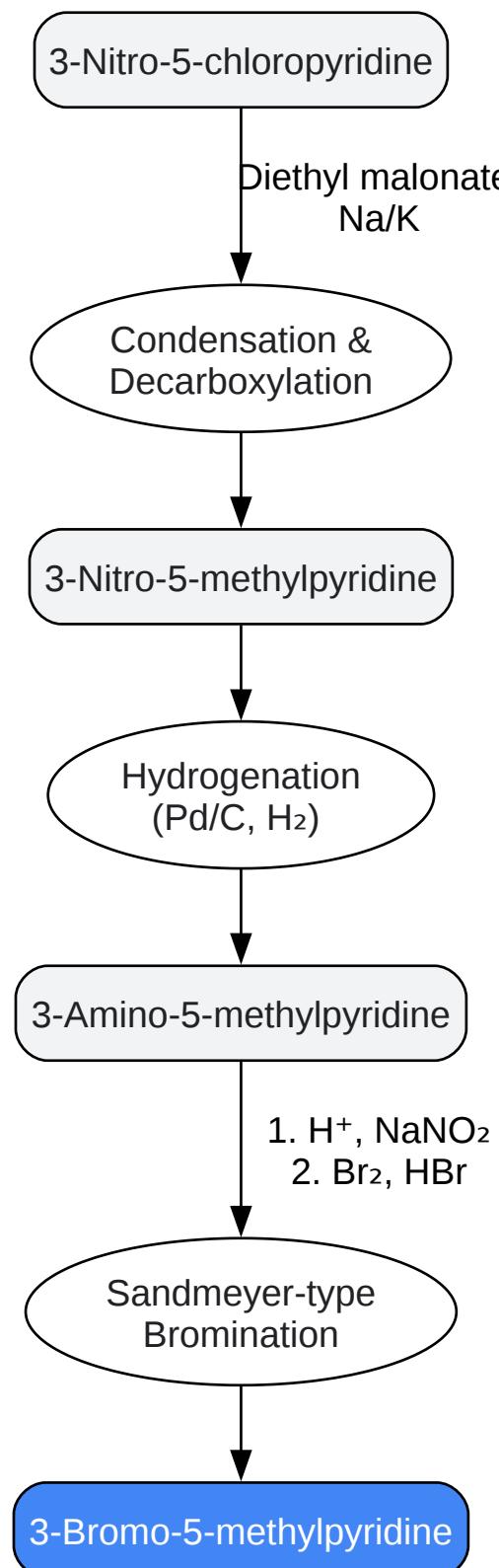
3-Bromo-5-methylpyridine is a colorless liquid or a white to off-white crystalline solid at room temperature, with a characteristic mild odor.^{[2][6]} A thorough understanding of its physical and chemical properties is essential for its safe handling, storage, and application in synthesis.

Key Properties

Property	Value	Source(s)
IUPAC Name	3-bromo-5-methylpyridine	[7]
Synonyms	3-Bromo-5-picoline, 5-Bromo-3-picoline	[2][5]
CAS Number	3430-16-8	
Molecular Formula	C ₆ H ₆ BrN	
Molecular Weight	172.02 g/mol	
Appearance	Colorless liquid or white to off-white solid	[2][6]
Melting Point	16.5-16.7 °C	[2]
Boiling Point	197.4 °C at 760 mmHg	[2]
Density	1.4869 g/mL at 25 °C	
Flash Point	91 °C (195.1 °F) - closed cup	[6]
Refractive Index	n _{20/D} 1.5618	
Solubility	Soluble in ethanol, DMSO; slightly soluble in water	[8]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of **3-Bromo-5-methylpyridine**.


- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The distinct chemical shifts and coupling patterns allow for unambiguous structure verification.[9]
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum shows distinct peaks for each of the six carbon atoms in the molecule, providing further structural confirmation.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) being a key diagnostic feature.[9]
- Infrared Spectroscopy (IR): The IR spectrum displays characteristic absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Br stretching.[9]

Synthesis of 3-Bromo-5-methylpyridine

The synthesis of **3-Bromo-5-methylpyridine** is not a trivial process and typically involves multi-step sequences starting from more readily available precursors. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials. A common and patented method involves a three-step process starting from 3-nitro-5-chloropyridine.[1]

Representative Synthetic Workflow

This workflow illustrates a robust pathway to synthesize **3-Bromo-5-methylpyridine**, highlighting the key transformations and intermediates.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **3-Bromo-5-methylpyridine**.

Detailed Experimental Protocol

The following protocol is a synthesized representation of a common laboratory-scale synthesis.

[1]

Step 1: Synthesis of 3-Nitro-5-methylpyridine

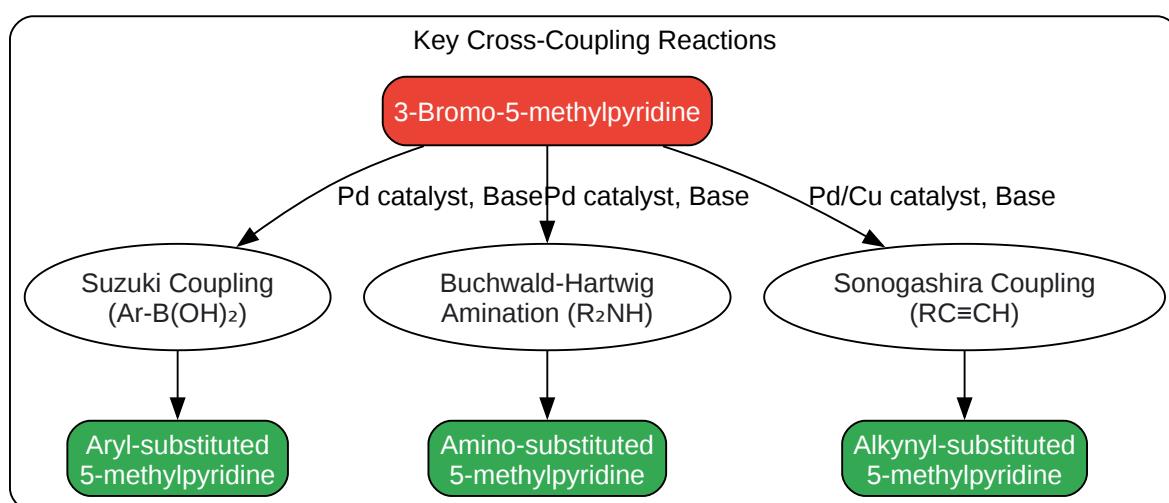
- In a suitable reaction vessel under an inert atmosphere, react diethyl malonate with an alkali metal (e.g., sodium) in a solvent like toluene to form the corresponding salt.
- Add a toluene solution of 3-nitro-5-chloropyridine dropwise to the salt solution to initiate a condensation reaction. The molar ratio of diethyl malonate to alkali metal to 3-nitro-5-chloropyridine is typically around 5:1.1:1.[1]
- Following the condensation, subject the reaction mixture to acidic conditions to induce decarboxylation, yielding 3-nitro-5-methylpyridine.

Step 2: Synthesis of 3-Amino-5-methylpyridine

- Dissolve the 3-nitro-5-methylpyridine from Step 1 in methanol.
- Add a catalytic amount of Palladium on carbon (Pd/C).
- Perform hydrogenation reduction using hydrogen gas (H₂).
- Upon reaction completion, filter off the catalyst and concentrate the filtrate to obtain 3-amino-5-methylpyridine.[1]

Step 3: Synthesis of **3-Bromo-5-methylpyridine**

- Dissolve the 3-amino-5-methylpyridine from Step 2 in an acidic solution (e.g., aqueous HBr) to form the corresponding ammonium salt.
- Cool the mixture to between -10 °C and 0 °C.[1]
- Slowly add liquid bromine dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂). This in-situ diazotization followed by bromination is a variation of the Sandmeyer reaction.


- After the addition is complete, carefully adjust the pH of the solution to be alkaline.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the final product, **3-bromo-5-methylpyridine**.^[1]

Key Reactions and Synthetic Utility

The synthetic utility of **3-Bromo-5-methylpyridine** stems from the reactivity of its bromine substituent, which readily participates in a variety of cross-coupling reactions. This makes it an invaluable building block for assembling more complex molecules.^[2]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are cornerstone reactions in modern synthetic chemistry, and **3-Bromo-5-methylpyridine** is an excellent substrate for these transformations.

[Click to download full resolution via product page](#)

Caption: Utility of **3-Bromo-5-methylpyridine** in cross-coupling.

- Suzuki-Miyaura Coupling: This reaction couples **3-Bromo-5-methylpyridine** with an aryl or vinyl boronic acid (or ester) to form a C-C bond, producing 3-aryl-5-methylpyridines.[2][4] This is one of the most widely used methods for constructing biaryl structures. The reaction is typically catalyzed by a palladium complex (e.g., $\text{Pd}(\text{PPh}_3)_4$) in the presence of a base (e.g., K_3PO_4 or Na_2CO_3).[3][4]
- Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling **3-Bromo-5-methylpyridine** with a primary or secondary amine.[2] It is a powerful tool for synthesizing substituted anilines and related compounds, which are common in pharmaceuticals.
- Sonogashira Coupling: This reaction creates a C-C bond between **3-Bromo-5-methylpyridine** and a terminal alkyne, yielding 3-alkynyl-5-methylpyridines. It is catalyzed by a combination of palladium and copper complexes.

Representative Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a bromo-pyridine derivative.[3][4]

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine **3-Bromo-5-methylpyridine** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as anhydrous potassium phosphate (K_3PO_4 , 2.0-3.0 equiv).[3]
- Catalyst Addition: Add the palladium catalyst, for example, Palladium(0) tetrakis(triphenylphosphine) [$\text{Pd}(\text{PPh}_3)_4$] (typically 5 mol%).[3]
- Solvent and Reaction: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 ratio).[4] Heat the reaction mixture to 85-95 °C and stir for the required time (often 12-24 hours), monitoring progress by TLC or GC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.[3]
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-5-methylpyridine.[3]

Applications in Drug Discovery and Development

3-Bromo-5-methylpyridine is a valuable intermediate in the synthesis of a wide range of biologically active compounds.^[5] Its ability to serve as a scaffold for introducing diverse functionalities via cross-coupling makes it highly attractive for constructing compound libraries for high-throughput screening and for the synthesis of specific drug targets.

- Pharmaceutical Intermediates: It is a key starting material for synthesizing complex molecules targeting various diseases, including neurological disorders and cancers (e.g., as a precursor to kinase inhibitors).^{[2][5]}
- Agrochemicals: In the agrochemical sector, it is used to produce advanced pesticides and herbicides, contributing to crop protection.^[5]
- Materials Science: The compound is also used in the development of specialty chemicals and advanced materials, such as functional polymers and ligands for catalytic systems.^{[5][10]}

Safety, Handling, and Storage

Proper handling of **3-Bromo-5-methylpyridine** is crucial due to its potential hazards. It is harmful if swallowed and can cause serious eye damage or irritation.^[7]

GHS Hazard Information

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	
Serious Eye Damage	H318: Causes serious eye damage	
Skin Irritation	H315: Causes skin irritation	
Respiratory Irritation	H335: May cause respiratory irritation	

(Source: GHS classifications may vary slightly by supplier)^{[7][11]}

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated area or under a chemical fume hood.[13]
- Handling: Avoid all personal contact, including inhalation of vapors or dust.[13] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[14]
- Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][15] Recommended storage temperature is often between 0-8 °C.[5] Keep away from incompatible materials.
- Spills: In case of a spill, clean up immediately using appropriate procedures. For dry spills, avoid generating dust.[13]

Conclusion

3-Bromo-5-methylpyridine is a highly versatile and synthetically valuable intermediate. Its well-defined physicochemical properties and, most importantly, its reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists, process chemists, and materials scientists. A thorough understanding of its synthesis, reaction profile, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the innovation and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
2. Page loading... [guidechem.com]
3. benchchem.com [benchchem.com]
4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]
- 6. nbino.com [nbino.com]
- 7. 3-Bromo-5-methylpyridine | C6H6BrN | CID 817713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbino.com [nbino.com]
- 9. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR [m.chemicalbook.com]
- 10. nbino.com [nbino.com]
- 11. 3-Bromo-2-hydroxy-5-methylpyridine | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromo-2-fluoro-5-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. 3-Bromo-5-methylpyridine | 3430-16-8 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Bromo-5-methylpyridine: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130446#iupac-name-for-3-bromo-5-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com